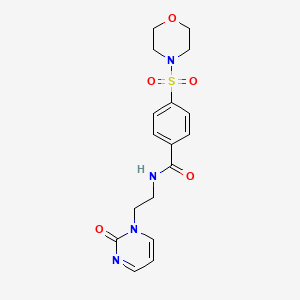

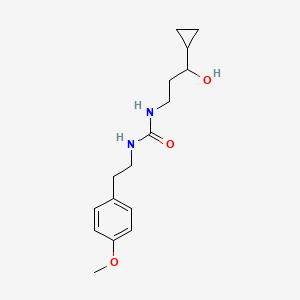

![molecular formula C20H22N2O2 B2369053 N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide CAS No. 852137-21-4](/img/structure/B2369053.png)

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide, commonly known as DMIB, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMIB is a benzamide derivative that exhibits antitumor and antiproliferative properties. In

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

Indoles are considered a “privileged scaffold” in drug discovery due to their prevalence in natural products and their versatile chemical reactivity. Researchers have explored the synthesis of 1,2,3-trisubstituted indoles, including our target compound, as potential lead structures for developing new drugs. By modifying the substituents on the indole core, scientists can create novel compounds with specific pharmacological activities .

Serotonin Receptor Agonists

Our compound can serve as a lead compound for developing more potent and selective serotonin receptor agonists. These agonists play a crucial role in modulating neurotransmission and have implications in mood regulation, anxiety, and other neurological processes. Investigating the interaction of our compound with serotonin receptors can provide valuable insights for drug development and neuroscience research.

Heterocyclic Synthesis

Indoles are versatile building blocks for synthesizing diverse heterocycles. Researchers have used our compound as a starting material to access various heterocyclic structures, such as tryptolines, spiropyrans, indolines, and oxindoles. These compounds find applications in materials science, energy storage, and biomedical research .

Asymmetric Synthesis

Indoles are substrates for asymmetric dearomatisation reactions. Our compound’s unique structure allows for chiral modifications, making it useful in developing enantioselective synthetic methods. Asymmetric indole synthesis is essential for creating complex molecules with high stereochemical purity .

Photochromism and Optoelectronics

While not directly related to our compound, indoles in general exhibit interesting photochromic properties. Researchers have explored the use of indole derivatives in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. Investigating the photochromism of our compound could contribute to this field .

Materials Science and Polymers

Indoles are building blocks for polymers and composite materials. Researchers have functionalized indole derivatives for applications in energy storage, coatings, and biomaterials. Our compound’s ethoxybenzamide moiety could be explored further in designing novel materials .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They have been used as biologically active compounds for the treatment of various disorders in the human body .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Pharmacokinetics

The compound’s stability is noted, with it being stable but light sensitive .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular level .

Action Environment

It’s noted that the compound is light sensitive , suggesting that exposure to light could potentially affect its stability and efficacy.

properties

IUPAC Name |

N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-4-24-19-8-6-5-7-17(19)20(23)21-13-15-9-10-18-16(12-15)11-14(2)22(18)3/h5-12H,4,13H2,1-3H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYUZKGKZHMBROK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCC2=CC3=C(C=C2)N(C(=C3)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2368970.png)

![N-(2,4-difluorophenyl)-2-[(6-methyl-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2368971.png)

![N-(4-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2368974.png)

![6-[4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368976.png)

![Ethyl 2-[4-chloro-3-(trifluoromethyl)phenoxy]-acetate](/img/structure/B2368978.png)

![N1-(4-methoxyphenethyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2368983.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2368987.png)

![Ethyl 2-{1-[(3,4-dichlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2368991.png)